生物素肼

描述

Biotin hydrazide is a biotinylation reagent that is useful for biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes . It can be used to label carbohydrate groups present in a wide variety of macromolecules . It is a biotinyl derivative that can be used as a probe for the determination of protein carbonylation .

Synthesis Analysis

Biotin hydrazide reacts with aldehyde groups, producing a stable linkage between the saccharide and biotin . It has been used to biotinylate glycoproteins with their sugar moieties . The reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples .Molecular Structure Analysis

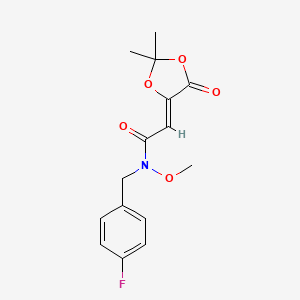

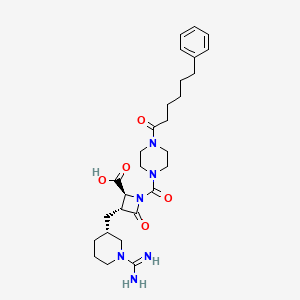

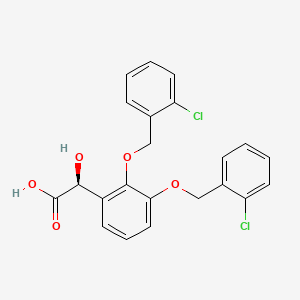

The molecular formula of Biotin hydrazide is C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The structure of Biotin hydrazide is complex, with multiple functional groups .Chemical Reactions Analysis

Biotin hydrazide reacts exclusively with carbonyl groups at pH 5.5 . This reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples . The hydrazide group reacts to carbonyls resulting in a hydrazone linkage .Physical And Chemical Properties Analysis

Biotin hydrazide is insoluble in EtOH, but it is highly soluble in DMSO with gentle warming and less soluble in water with ultrasonic . It is a white powder .科学研究应用

1. 生物医学应用

Biotin hydrazide在纳米球的生物功能化中起着关键作用,用于生物医学用途。具体来说,它已被用于开发荧光-磁性-双功能纳米球,这些纳米球在诸如凋亡细胞的分选和操作等应用中显示出潜力。通过将含有肼基双功能纳米球与IgG、亲和素和生物素共价偶联而创建的这种三功能纳米球,在生物医学研究和应用中代表了一个重大进展(Wang et al., 2005)。

2. 非放射性杂交探针

Biotin hydrazide在核酸的非放射性杂交探针开发中发挥着关键作用。它通过与未配对胞嘧啶残基发生化学相互作用,催化剂为亚硫酸钠,将生物素引入DNA。这种方法以其简单和高效而著称,避免了通常涉及将报告基团引入DNA的酶促或仪器介导步骤的需要(Reisfeld et al., 1987)。

3. 抗体生物素化

Biotin hydrazide的应用延伸到抗体的生物素化,特别是通过其衍生物如生物素肼基(BHZ)和生物酰胺肼基。这个过程涉及在抗体的寡糖基团上生成醛,肼基衍生物能够高效地与其结合。这种方法在增强亲和素-生物素技术用于抗体检测、定量或纯化方面具有重要意义(O'Shannessy, 1990)。

4. 神经节苷脂修饰

Biotin hydrazide已被用于修饰神经节苷脂,这些神经节苷脂被纳入胸腺细胞中。这种修饰使得可以研究神经节苷脂在淋巴细胞刺激期间的跨膜通信。生物素标记的神经节苷脂与亲和素结合后,可以导致淋巴细胞凝集和DNA合成刺激,为细胞通信机制提供了见解(Spiegel & Wilchek, 1981)。

5. 糖脂结合物检测

生物素肼基衍生物如生物酰胺肼基(BCHZ)用于糖脂结合物的非放射性检测。这涉及通过氧化和随后与基于亲和素的酶探针相互作用,在印迹上标记糖脂结合物。该方法适用于各种样本,包括完整细胞和膜制备,突显了其在生化研究中的多功能性和重要性(Bayer et al., 1988)。

6. 蛋白质羰基化研究

Biotin hydrazide在研究蛋白质羰基化方面至关重要,这是一种表明氧化应激的翻译后修饰。已经比较了各种肼基标记的有效性,包括生物素肼基,在检测蛋白质羰基方面,为研究蛋白质氧化的最有效方法提供了见解(Ugur et al., 2012)。

7. 肽和蛋白质的生物素化

除了在糖蛋白中的应用外,生物素肼可以直接对肽和蛋白质进行生物素化。这一特性对于识别糖肽和糖蛋白至关重要,有助于系统地研究肽/蛋白与生物素肼的反应。这一发现拓宽了生物素肼在蛋白质化学中的应用范围 (Lee et al., 2007)。

8. 红细胞修饰

生物素肼已被用于对红细胞(RBCs)进行生物素化,促进与红细胞体积、存活和酶或抗原潜在传递相关的研究。这一应用展示了生物素肼在细胞生物学和医学研究中的实用性 (Magnani et al., 1994)。

9. 生物传感器开发

生物素肼对生物传感器的开发做出了重要贡献。其纳入到聚合物中已导致材料的性质发生变化,如吸收光谱、电化学和电导率,在与特定分子如亲和素结合时发生变化。这一应用突显了生物素肼在创建敏感和特异性生物传感器中的作用 (Wang et al., 2014)。

10. 理解蛋白质-配体相互作用

生物素肼促进了对生物素-链霉亲和素相互作用的研究,这是研究蛋白质-配体相互作用的关键模型之一。它有助于理解分子动力学和药代动力学,特别是在生物素-链霉亲和素解离过程中,这对于许多生物技术应用至关重要 (Tiwary, 2017)。

作用机制

Target of Action

Biotin hydrazide primarily targets carbohydrate groups that have been oxidized to form aldehydes . It is particularly useful for labeling glycoproteins and other carbohydrate-containing compounds . The compound interacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .

Mode of Action

Biotin hydrazide readily forms Schiff bases with carbonyl groups . This interaction occurs when antibodies are mildly oxidized with sodium periodate, producing reactive aldehydes on the carbohydrate moieties of the Fc portion that can be modified by hydrazides . This method is advantageous for labeling antibodies because biotinylation occurs only at the sites of glycosylation, which are primarily in the Fc region of the antibody, far from the antigen-binding site .

Biochemical Pathways

Biotin hydrazide is involved in the biotin biosynthetic pathway. Biotin is a coenzyme required for intermediary metabolism in all three domains of life . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

The pharmacokinetic properties of biotin hydrazide are complex due to its nature as a small molecule linked to larger macromolecules like antibodies . The metabolism of antibody-drug conjugates (ADCs) is one of the key factors affecting the therapeutic effect . .

Result of Action

The result of biotin hydrazide action is the effective labeling of glycoproteins and other carbohydrate-containing compounds. This enables the detection or purification of these molecules using streptavidin probes or resins . It also allows for the isolation of cell surface glycoproteins .

Action Environment

The action of biotin hydrazide is influenced by the pH of the environment. The hydrazide group reacts with aldehydes formed by periodate-oxidation of sugar groups at pH values between 4 and 6 . The solubility of biotin hydrazide is also a factor, as it is usually dissolved in DMSO before further dilution in aqueous buffers .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Record name | Biotin hydrazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985217 | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin hydrazide | |

CAS RN |

66640-86-6 | |

| Record name | Biotin hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)